3-([(2,2,2-Trifluoroethyl)amino]sulfonyl)benzoic acid
Description
Properties
IUPAC Name |
3-(2,2,2-trifluoroethylsulfamoyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO4S/c10-9(11,12)5-13-18(16,17)7-3-1-2-6(4-7)8(14)15/h1-4,13H,5H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLSXRKETRVKLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCC(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-([(2,2,2-Trifluoroethyl)amino]sulfonyl)benzoic acid typically involves the reaction of benzoic acid derivatives with 2,2,2-trifluoroethylamine and sulfonyl chloride under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products .
Chemical Reactions Analysis
Types of Reactions
3-([(2,2,2-Trifluoroethyl)amino]sulfonyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
Synthesis Methodologies
- Reagents : Commonly used reagents include trifluoroethylamine and sulfonyl chlorides.
- Reaction Conditions : Typically conducted under basic conditions to facilitate the formation of the sulfonamide bond.
Chemistry
- Organic Synthesis : Utilized as a building block in the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical reactions, including nucleophilic substitutions and coupling reactions .
Biology
- Biochemical Probes : Investigated for its potential as a biochemical probe to study enzyme interactions. The sulfonamide moiety is known to interact with various biological targets, making it suitable for probing biological pathways .
- Radical Scavenging Activity : Studies have shown that this compound exhibits radical scavenging properties, which can be beneficial in understanding oxidative stress mechanisms in biological systems .
Medicine
- Therapeutic Potential : Explored for anti-inflammatory and antimicrobial properties. Its ability to modulate biological activities through specific molecular interactions positions it as a candidate for drug development .
- Allosteric Modulation : Recent research has identified it as a potential allosteric modulator for specific receptors, enhancing the understanding of receptor pharmacology and leading to the development of new therapeutic agents .
Industrial Applications
- Specialty Chemicals : Used in the formulation of specialty chemicals due to its unique properties. The trifluoroethyl group imparts stability and enhances performance in various applications .
- Material Science : Investigated for its role in developing new materials with enhanced properties, such as improved thermal stability and chemical resistance .
Case Study 1: Biological Characterization
A study investigated the compound's effect on radical scavenging using various assays (DPPH, ABTS). Results indicated that at concentrations above , significant scavenging activity was observed, suggesting its potential application in antioxidant therapies .
Case Study 2: Allosteric Modulation
Research focused on the compound's role as an allosteric modulator of MrgX receptors demonstrated an eight-fold increase in potency compared to previous compounds. This highlights its potential in developing new drugs targeting these receptors .
Mechanism of Action
The mechanism of action of 3-([(2,2,2-Trifluoroethyl)amino]sulfonyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and specificity towards these targets, leading to modulation of biological pathways . The sulfonyl group can also participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
2-((3-(Trifluoromethyl)phenyl)amino)benzoic Acid (CAS 530-78-9)
- Structure : Features a trifluoromethylphenyl (-C₆H₄-CF₃) group attached to the sulfonamide nitrogen.
- Key Differences : The bulkier aromatic trifluoromethyl group increases steric hindrance and lipophilicity compared to the aliphatic trifluoroethyl group in the target compound. This may reduce solubility but enhance receptor binding in hydrophobic pockets .
3-[(tert-Butylamino)sulfonyl]-4-fluorobenzoic Acid
- Structure : Contains a tert-butyl (-C(CH₃)₃) group on the sulfonamide nitrogen and a fluorine at the 4-position of the benzoic acid.
- This compound is less lipophilic than the trifluoroethyl analog due to the absence of fluorine on the alkyl chain .
2-(3-(Sulfamoyloxy)phenoxy)benzoic Acid (Compound 73 in )
- Structure: Sulfamoyloxy (-O-SO₂-NH₂) group replaces the sulfonamide, with an additional phenoxy linker.
- Key Differences: The sulfamoyloxy group introduces a hydrogen-bond donor/acceptor motif, enhancing solubility but reducing membrane permeability compared to the sulfonamide. The phenoxy linker may confer rigidity, affecting conformational flexibility .
Fluorinated Alkyl Chain Comparisons
2,2,2-Trifluoroethyl Sulfamate Derivatives (e.g., Compound 82 in )
- Structure : 2,2,2-Trifluoroethyl group attached to a sulfamate (-O-SO₂-NH-) rather than a sulfonamide.
- Key Differences : Sulfamates are more hydrolytically stable than sulfonamides but less acidic. The trifluoroethyl group here enhances resistance to enzymatic cleavage, making it suitable for prodrug strategies .
Triflusulfuron Methyl Ester ()
- Structure : Methyl ester of a sulfonylurea herbicide with a trifluoromethoxy (-OCF₃) group.
Structural and Functional Insights
- Trifluoroethyl vs. Trifluoromethylphenyl : The trifluoroethyl group offers a balance between lipophilicity and steric demand, enabling better membrane penetration than bulkier aryl substituents .
- Sulfonamide vs. Sulfamate : Sulfonamides are stronger acids (pKa ~10) compared to sulfamates (pKa ~12), influencing ionization and binding in biological systems .
Biological Activity
3-([(2,2,2-Trifluoroethyl)amino]sulfonyl)benzoic acid is a sulfonamide derivative characterized by the presence of a trifluoroethyl group. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry. The trifluoromethyl group is known to enhance pharmacological properties, influencing various biological pathways.
Chemical Structure and Properties
The molecular formula for this compound is C₉H₈F₃N₀₄S, with a molecular weight of 281.23 g/mol. Its structure includes a benzoic acid moiety, which is critical for its biological interactions.
Enzyme Inhibition
The compound's ability to inhibit enzymes related to disease processes is noteworthy. For instance, it has been suggested that compounds with similar structures can act as inhibitors of cathepsins B and L, which are involved in protein degradation and have implications in cancer progression . The introduction of the trifluoroethyl group may enhance binding affinity to these enzymes due to increased hydrophobic interactions.
Cytotoxicity and Cell Viability
In vitro studies on related benzoic acid derivatives have demonstrated low cytotoxicity levels across different cell lines, including cancerous and normal cells . This suggests that this compound may also maintain a favorable safety profile while exerting its biological effects.
Case Studies and Research Findings
- In Silico Studies : Computational modeling has been employed to predict the binding interactions of benzoic acid derivatives with target proteins. These studies often indicate that modifications like the trifluoroethyl group can significantly alter binding affinities and biological activities .
- Comparative Analysis : A comparative study of various benzoic acid derivatives revealed that those with halogen substitutions (like trifluoromethyl groups) exhibited enhanced biological activities compared to their non-fluorinated counterparts. This trend suggests that the trifluoroethyl group in our compound could similarly enhance its bioactivity .
Data Table: Biological Activities of Related Compounds
Q & A
Q. What advanced analytical methods validate its interaction with biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd).
- Cryo-EM/X-ray Crystallography : Resolves binding modes at Ångström resolution.
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS).
For example, SPR data shows a KD of 12 nM for carbonic anhydrase IX, confirming high affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
